![molecular formula C13H16N2O2S B2859636 4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 863001-00-7](/img/structure/B2859636.png)
4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine
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Overview
Description
“4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 . It is also known by other names such as “6-Ethoxy-2-(4-morpholinyl)benzothiazole” and "Benzothiazole, 6-ethoxy-2-(4-morpholinyl)-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” can be analyzed based on its IR, 1H NMR, and 13C NMR spectral data . For example, the 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” include a predicted boiling point of 416.1±55.0 °C and a predicted density of 1.258±0.06 g/cm3 .Scientific Research Applications
Antibacterial Activity
The compound has been found to have promising antibacterial activity. It has been used in the synthesis of hybrid antimicrobials that combine the effect of two or more agents . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Anti-Inflammatory Properties
The compound has been used in the synthesis of novel derivatives that have been evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Complexation with Peptides
The compound has been used in the complexation with peptides for antibacterial applications . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Synthesis of Derivatives
The compound has been used in the synthesis of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives . These derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Docking Studies
Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Future Directions
The future directions for “4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” could involve further evaluation of its biological activities. For instance, similar benzothiazole derivatives have been evaluated for their anti-inflammatory properties , suggesting potential applications in the development of new anti-inflammatory agents. Further studies could also explore the synthesis of other derivatives and evaluate their biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-17-10-3-4-11-12(9-10)18-13(14-11)15-5-7-16-8-6-15/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFENNSJHJWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine |
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